molecular formula C10H13F2O3P B13695743 Diethyl (2,5-Difluorophenyl)phosphonate

Diethyl (2,5-Difluorophenyl)phosphonate

Cat. No.: B13695743
M. Wt: 250.18 g/mol
InChI Key: GGKNTXDCKHBIRI-UHFFFAOYSA-N
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Description

Diethyl (2,5-Difluorophenyl)phosphonate is an organophosphorus compound that contains a phosphonate group attached to a 2,5-difluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2,5-difluorophenyl)phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with 2,5-difluorobenzyl chloride under basic conditions. The reaction typically proceeds as follows:

    Reactants: Diethyl phosphite and 2,5-difluorobenzyl chloride.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is used.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2,5-difluorophenyl)phosphonate can undergo various chemical reactions, including:

    Substitution Reactions: The phosphonate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. Conditions may involve the use of bases and solvents like THF or DMF.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various phosphonate esters, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Diethyl (2,5-difluorophenyl)phosphonate has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a precursor in the development of pharmaceuticals.

    Materials Science: It is explored for its use in the preparation of advanced materials, such as polymers and coatings.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of diethyl (2,5-difluorophenyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to interact with enzymes and proteins that recognize phosphate groups. This interaction can lead to the inhibition or modulation of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Diethyl (2,6-difluorophenyl)phosphonate: Similar in structure but with fluorine atoms at different positions on the phenyl ring.

    Diethyl (2,4-difluorophenyl)phosphonate: Another isomer with fluorine atoms at the 2 and 4 positions.

    Diethyl (3,5-difluorophenyl)phosphonate: An isomer with fluorine atoms at the 3 and 5 positions.

Uniqueness

Diethyl (2,5-difluorophenyl)phosphonate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its isomers.

Properties

Molecular Formula

C10H13F2O3P

Molecular Weight

250.18 g/mol

IUPAC Name

2-diethoxyphosphoryl-1,4-difluorobenzene

InChI

InChI=1S/C10H13F2O3P/c1-3-14-16(13,15-4-2)10-7-8(11)5-6-9(10)12/h5-7H,3-4H2,1-2H3

InChI Key

GGKNTXDCKHBIRI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=CC(=C1)F)F)OCC

Origin of Product

United States

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